molecular formula C15H8ClN3OS B3412307 N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide CAS No. 932325-89-8

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide

Cat. No.: B3412307
CAS No.: 932325-89-8
M. Wt: 313.8 g/mol
InChI Key: VFDWSNDWVXXOOC-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide is a synthetic benzothiazole derivative of significant interest in research and development, particularly within medicinal chemistry. This compound features a 4-cyanobenzamide moiety coupled to a 4-chloro-benzothiazole ring, a structural motif commonly associated with diverse biological activities . Benzothiazole derivatives are recognized as an important class of heterocyclic compounds with a broad spectrum of pharmacological properties. Research on analogous structures indicates potential for antimicrobial, anti-convulsant, anti-inflammatory, and anticancer activities . The specific arrangement of the chloro and cyano substituents on this molecule may influence its electronic properties and interaction with biological targets, making it a valuable scaffold for developing new therapeutic agents . The compound is strictly intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS/c16-11-5-6-12(14-13(11)18-8-21-14)19-15(20)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDWSNDWVXXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a cyano group attached to the benzamide structure. This unique configuration allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell signaling pathways. For instance, similar compounds have demonstrated inhibition of the AKT and ERK signaling pathways, which are crucial in cancer cell proliferation and survival .

Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including human non-small cell lung cancer (A549) and epidermoid carcinoma (A431). The following table summarizes key findings from these studies:

Cell Line IC50 Value (µM) Mechanism Reference
A4312.5Induction of apoptosis
A5493.0Inhibition of IL-6 and TNF-α expression
H12992.8Cell cycle arrest

These results indicate that the compound significantly inhibits cancer cell proliferation and promotes apoptosis.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the efficacy of this compound in detail:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effects on A431 and A549 cell lines through MTT assays and flow cytometry. Results indicated a significant reduction in cell viability and induction of apoptosis at low concentrations (1–4 µM) .
  • Inflammatory Response Modulation : Another study utilized ELISA to measure cytokine levels in RAW264.7 macrophages treated with the compound. The findings revealed a marked decrease in IL-6 and TNF-α levels, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide can be contextualized by comparing it to analogs such as N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide (Compound ID: F299-0011), a closely related derivative with a fluorine substituent instead of a cyano group. Below is a detailed analysis:

Structural and Physicochemical Properties
Property This compound (Hypothetical) N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
Molecular Formula C₁₅H₉ClN₃OS (estimated) C₁₄H₈ClFN₂OS
Molecular Weight (g/mol) ~317.78 (estimated) 306.74
logP (Lipophilicity) Higher (CN group increases hydrophobicity) 3.6852
Hydrogen Bond Acceptors 4 (estimated) 3
Polar Surface Area (Ų) ~60 (estimated) 32.745
Solubility (logSw) Lower (due to higher logP) -4.2071

Key Observations :

  • The cyano group in the target compound increases molecular weight and lipophilicity (logP) compared to the fluorine analog. This may enhance membrane permeability but reduce aqueous solubility .
Electronic and Steric Effects
  • Electron-Withdrawing Effects : The -CN group is a stronger electron-withdrawing substituent than -F, which may modulate the electronic environment of the benzamide ring. This could influence interactions with enzymatic active sites, such as those involving π-π stacking or dipole-dipole interactions.
  • Steric Considerations: The linear geometry of the cyano group introduces minimal steric bulk compared to bulkier substituents (e.g., -CF₃), preserving access to sterically constrained binding sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide, and how can reaction conditions be optimized for yield and purity?

  • Method : React 4-chloro-1,3-benzothiazol-7-amine with 4-cyanobenzoyl chloride in dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts. Pyridine may also act as both solvent and base, as demonstrated in analogous amide syntheses. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product through recrystallization (e.g., methanol) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Techniques :

  • NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm), the amide NH (δ ~10–12 ppm, broad), and absence of starting material peaks. ¹³C NMR confirms the cyano group (δ ~115–120 ppm) and carbonyl (δ ~165–170 ppm).
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₅H₉ClN₃OS, 314.7 g/mol).
    • Reference vibrational assignments from studies on 4-cyanobenzamide derivatives and benzothiazole analogs .

Advanced Research Questions

Q. How can researchers design crystallographic experiments to determine the crystal structure of this compound, and what challenges might arise during refinement?

  • Experimental Design : Grow single crystals via slow evaporation (e.g., methanol/water). Collect X-ray diffraction data at 100 K using Mo-Kα radiation. Process data with SHELX (SHELXT for solution, SHELXL for refinement). Address challenges like disordered solvent molecules (use SQUEEZE) or twinning (test for pseudo-merohedral twinning with TWINABS). Refinement parameters: anisotropic displacement for non-H atoms, riding models for H atoms. Validate with R₁ (<5%) and wR₂ (<15%) .

Q. What strategies are recommended for analyzing contradictory biological activity data of this compound across different assays?

  • Approach :

  • Confirm compound purity (HPLC >95%, NMR peak integration).
  • Test solubility in assay buffers (DMSO stock, diluted to <1% v/v).
  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Compare with analogs (e.g., bromo-substituted benzothiazoles) to assess substituent effects.
    • Reference PFOR enzyme inhibition studies for structurally related thiazole amides, where activity discrepancies were resolved via crystallographic validation of binding modes .

Q. How can the reactivity of the chloro substituent in this compound be exploited in further chemical modifications?

  • Reactivity Pathways :

  • Nucleophilic Aromatic Substitution : React with amines (e.g., piperidine) or thiols under basic conditions (K₂CO₃, DMF, 80°C).
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
    • Monitor by ¹H NMR for loss of chloro group signal (δ ~7.5–8.0 ppm) and LC-MS for product mass. Optimize conditions using analogous chlorobenzamide reactions .

Q. What computational methods can be employed to predict the interaction mechanisms between this compound and its biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to enzyme active sites (e.g., PFOR). Validate with free-energy perturbation (FEP) calculations.
  • Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-target complexes.
    • Reference computational studies on cyano-substituted benzamides to identify key interactions (e.g., hydrogen bonding with cyano/amide groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide

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